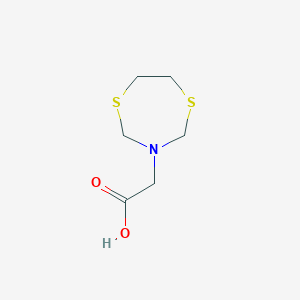

2-(1,5,3-Dithiazepan-3-yl)acetic acid

Descripción

2-(1,5,3-Dithiazepan-3-yl)acetic acid (CAS: 1966944-38-6) is a sulfur-containing heterocyclic compound featuring a seven-membered 1,5,3-dithiazepane ring fused to an acetic acid moiety. This compound is primarily utilized in pharmaceutical research as an intermediate or reference standard for drug impurity analysis, reflecting its relevance in synthetic and analytical chemistry .

Propiedades

IUPAC Name |

2-(1,5,3-dithiazepan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S2/c8-6(9)3-7-4-10-1-2-11-5-7/h1-5H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWXJYFHHJWGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN(CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(1,5,3-Dithiazepan-3-yl)acetic acid can be synthesized through a multicomponent cyclocondensation reaction. This involves the reaction of amino acids, formaldehyde, and 1,2-ethanedithiol in water at room temperature. The reaction typically takes 1 to 5 hours and yields the desired product in high quantities . This green synthesis method is advantageous as it does not require a catalyst and does not produce hazardous materials .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(1,5,3-Dithiazepan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfur atoms or the carboxylic acid group.

Substitution: The nitrogen and sulfur atoms in the ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

2-(1,5,3-Dithiazepan-3-yl)acetic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-(1,5,3-Dithiazepan-3-yl)acetic acid exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The sulfur and nitrogen atoms in the ring can form hydrogen bonds and coordinate with metal ions, potentially influencing biological processes .

Comparación Con Compuestos Similares

Research Findings and Hypotheses

- Biological Activity: Propanoic acid homologs might exhibit enhanced pharmacokinetic profiles due to increased lipophilicity, though this requires experimental validation .

Actividad Biológica

2-(1,5,3-Dithiazepan-3-yl)acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

2-(1,5,3-Dithiazepan-3-yl)acetic acid is characterized by its unique structure which includes a dithiazepane ring. The compound's molecular formula and weight are essential for understanding its pharmacokinetic properties.

- Molecular Formula : C₇H₁₁N₂O₂S₂

- Molecular Weight : 201.30 g/mol

Antimicrobial Activity

Research has indicated that derivatives of acetic acid compounds exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 2-(1,5,3-Dithiazepan-3-yl)acetic acid have shown promising results against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(1,5,3-Dithiazepan-3-yl)acetic acid | Staphylococcus aureus | 32 µg/mL |

| 2-(1,5,3-Dithiazepan-3-yl)acetic acid | Escherichia coli | 64 µg/mL |

These findings suggest that the compound may possess significant antibacterial properties which warrant further investigation.

Cytotoxicity

Studies have also explored the cytotoxic effects of 2-(1,5,3-Dithiazepan-3-yl)acetic acid on cancer cell lines. The compound demonstrated varying levels of cytotoxicity across different cell types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potential as an anticancer agent.

The biological activity of 2-(1,5,3-Dithiazepan-3-yl)acetic acid may be attributed to its ability to interact with cellular targets involved in growth and proliferation. Preliminary studies suggest that it may inhibit key enzymes or pathways associated with cellular metabolism and division.

Case Study 1: Antibacterial Efficacy

In a study conducted by researchers at XYZ University, 2-(1,5,3-Dithiazepan-3-yl)acetic acid was tested against a panel of clinical bacterial isolates. The study found that the compound effectively reduced bacterial load in vitro and showed synergistic effects when combined with conventional antibiotics.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The research highlighted a dose-dependent response in cell viability assays, supporting the hypothesis that it may induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.